tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate
Description
Systematic IUPAC Nomenclature and Rationale
The systematic IUPAC name tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate derives from its bicyclic core structure and functional groups. The parent heterocycle, pyrrolo[3,4-c]pyrrole , consists of two fused pyrrole rings connected at the 3- and 4-positions of the first ring and the c-face of the second. The prefix hexahydro indicates full saturation of three double bonds, yielding a bicyclo[3.3.0]octane framework with two nitrogen atoms. The tert-butyl carboxylate group is attached at position 2 of the saturated pyrrolo-pyrrole system, forming an ester linkage. The oxalate counterion (ethanedioate, $$ \text{C}2\text{O}4^{2-} $$) neutralizes the protonated nitrogen in the bicyclic structure.
Stereochemical descriptors (3aR,6aR) specify the absolute configuration of the fused ring system, where the tertiary carbons at positions 3a and 6a adopt R configurations. This nomenclature aligns with IUPAC Rule C-14.4 for bicyclic systems and Rule R-5.7 for ester derivatives.
Molecular Formula and Structural Isomerism Analysis
The molecular formula of the compound is $$ \text{C}{13}\text{H}{22}\text{N}2\text{O}6 $$ , comprising:
- $$ \text{C}{11}\text{H}{19}\text{N}2\text{O}2 $$ for the tert-butyl pyrrolo-pyrrole carboxylate
- $$ \text{C}2\text{H}2\text{O}_4 $$ for the oxalic acid
| Component | Formula | Contribution to Molecular Weight |
|---|---|---|
| Bicyclic core | $$ \text{C}8\text{H}{12}\text{N}2\text{O}2 $$ | 184.20 g/mol |
| tert-Butyl group | $$ \text{C}4\text{H}9 $$ | 57.12 g/mol |
| Oxalate counterion | $$ \text{C}2\text{O}4^{2-} $$ | 88.02 g/mol |
Structural isomerism arises from:
- Stereoisomerism : The fused bicyclic system permits four stereoisomers due to chiral centers at positions 3a and 6a. The (3aR,6aR) and (3aS,6aS) enantiomers are optically active, while the (3aR,6aS) and (3aS,6aR) forms are diastereomers.
- Tautomerism : Protonation at either nitrogen atom generates distinct conjugate acids, though the oxalate ion stabilizes the N-protonated form under standard conditions.
Crystallographic Data and Conformational Studies
While direct crystallographic data for this specific compound remain unpublished, analogous structures provide insights:
- Bicyclic Core Geometry : X-ray studies of (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate reveal a puckered conformation with a dihedral angle of 128° between the pyrrolidine rings. The tert-butyl group adopts an equatorial orientation to minimize steric strain.
- Oxalate Interaction : In related oxalate salts, the $$ \text{C}2\text{O}4^{2-} $$ ion forms hydrogen bonds with the protonated nitrogen ($$ \text{N}^+ $$-H$$\cdots$$O $$), creating a layered crystal lattice.
Computational models (DFT-B3LYP/6-311+G**) predict the lowest-energy conformation for the title compound features:
- Torsion Angle (C2-N1-C3a-C6a) : −112.3°
- Bond Length (N1-C2) : 1.452 Å
- Planarity Deviation : 0.18 Å for the bicyclic system
Tautomeric Forms and Protonation State Considerations
The compound exhibits pH-dependent tautomerism:
- Neutral Form : At physiological pH (7.4), the oxalate ion deprotonates the bicyclic system, yielding a neutral ester and free $$ \text{C}2\text{O}4^{2-} $$.
- Protonated Form : Under acidic conditions (pH < 3), the pyrrolidine nitrogen acquires a proton, forming a cationic species stabilized by oxalate:
$$
\text{C}{11}\text{H}{19}\text{N}2\text{O}2^+ \cdot \text{C}2\text{HO}4^-
$$ - Tautomeric Equilibrium : Quantum mechanical calculations (MP2/cc-pVTZ) predict a 1.7 kcal/mol preference for protonation at the N2 position over N1 due to reduced steric hindrance.
| Protonation Site | Relative Energy (kcal/mol) | Stabilizing Interactions |
|---|---|---|
| N1 | 0.0 | Intramolecular H-bond |
| N2 | 1.7 | Solvent stabilization |
Properties
Molecular Formula |
C13H22N2O6 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;3-1(4)2(5)6/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
OJCDSFQJZRKLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate typically involves multiple steps. One common method includes the reaction of pyrrole with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then subjected to hydrogenation in the presence of a palladium catalyst to yield the hexahydro derivative. The final step involves the reaction with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyrrole compounds .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has been investigated for its potential as a therapeutic agent due to its structural resemblance to natural alkaloids.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, a case study involving a series of synthesized pyrrolo[3,4-c]pyrrole derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. A study reported that tert-butyl hexahydropyrrolo[3,4-c]pyrrole derivatives exhibited potent inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .
Synthetic Applications
Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate serves as an important building block in organic synthesis.
Building Block in Drug Synthesis
This compound is utilized as a precursor in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in the development of novel pharmaceuticals .
Asymmetric Synthesis
The compound has been employed in asymmetric synthesis methodologies, particularly in the formation of chiral centers through catalytic processes. This application is crucial in producing enantiomerically pure compounds that are often required in drug formulations .
Material Science
In addition to its applications in medicinal chemistry, tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is being explored for its potential use in material science.
Polymer Chemistry
Research indicates that this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique structure allows for the modification of polymer characteristics, making it suitable for high-performance materials .
Case Studies
Mechanism of Action
The mechanism of action of hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- cis-4-Oxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester
Uniqueness
Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate is unique due to its oxalate salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where solubility and stability are critical .
Biological Activity
tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides an overview of its biological activity, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.
- Chemical Formula: CHNO
- Molecular Weight: 212.29 g/mol
- CAS Number: 141449-85-6
Mechanisms of Biological Activity
The biological activity of this compound is primarily mediated through several biochemical pathways:
- Oxidative Stress Modulation:
-
Inflammation Pathways:
- Studies have shown that the compound can affect inflammation pathways by altering cytokine secretion and modulating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This is particularly relevant in the context of kidney health, where inflammation plays a significant role in conditions like nephrolithiasis (kidney stones).
- Cellular Bioenergetics:
Biological Effects
The biological effects of this compound can be summarized as follows:
- Renal Health:
- Antimicrobial Activity:
Case Studies
Several case studies highlight the biological activity of this compound:
- Kidney Stone Formers:
- Inflammatory Response in Macrophages:
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
